![molecular formula C18H18N2O4 B5615924 N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5615924.png)
N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide
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Overview
Description
Synthesis Analysis
Synthesis of compounds similar to "N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide" typically involves multi-step reactions starting from basic chemical precursors. For instance, Loganathan et al. (2015) detailed the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, indicating a process that begins with commercially available precursors and results in high yield and purity, signifying minimal side reactions and byproducts (Loganathan, Shingare, & Mane, 2015).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using techniques such as 1H NMR, mass spectral data, and X-ray crystallography. Jiu-Fu Lu et al. (2017, 2018) synthesized compounds with a morpholine component and analyzed their structure using X-ray crystallography, offering detailed insights into the molecular geometry and atomic arrangements (Lu et al., 2017) (Lu et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives and furamide structures typically showcase a variety of biological activities, such as antibacterial and antifungal properties, as well as anticancer activities. The synthesis process often includes condensation reactions, highlighting the compound's reactivity and the potential for further functionalization (Lu et al., 2017).
Physical Properties Analysis
The physical properties of compounds similar to "N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide," including solubility, melting point, and stability, are crucial for their potential applications. While specific data on this compound is scarce, related research suggests that morpholine derivatives exhibit stable physical properties under various conditions, making them suitable for further study and application in different fields (Lu et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for modification, and the ability to undergo various chemical reactions, are key to understanding the versatility and application range of "N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide." Research on similar compounds demonstrates a wide range of chemical behaviors, including the ability to act as corrosion inhibitors and the potential for significant biological activities (Zulfareen, Kannan, Venugopal, & Gnanavel, 2016).
properties
IUPAC Name |
N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(16-7-4-10-24-16)19-15(13-14-5-2-1-3-6-14)18(22)20-8-11-23-12-9-20/h1-7,10,13H,8-9,11-12H2,(H,19,21)/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMCWPZAWRHMRY-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide |
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